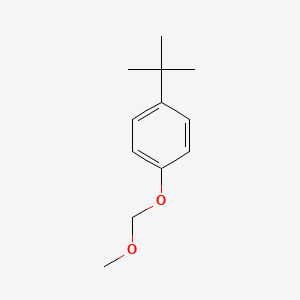

4-tert-Butylphenyl(methoxymethyl) ether

Description

Contextual Significance of Aryl Methoxymethyl Ethers in Organic Synthesis

Aryl methoxymethyl ethers, a subclass of methoxymethyl (MOM) ethers, play a crucial role in modern organic synthesis. The MOM group is widely employed as a protecting group for hydroxyl functionalities, including phenols. wikipedia.org Its popularity stems from its stability under a range of reaction conditions, such as exposure to strong bases, nucleophiles, and many oxidizing and reducing agents, while being readily cleavable under acidic conditions. organic-chemistry.org This stability allows for selective transformations at other sites of a complex molecule. In the context of aryl ethers, the MOM group can influence the electronic properties of the aromatic ring and participate in directed ortho-metalation reactions, further expanding its synthetic utility. The synthesis of these ethers typically involves the reaction of a phenol (B47542) with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base. wikipedia.org

Overview of the Research Landscape Surrounding Ethers Containing Bulky Aryl Moieties

The incorporation of bulky substituents, such as the tert-butyl group, onto an aromatic ring significantly impacts the molecule's physical and chemical properties. researchgate.net Research into ethers containing bulky aryl moieties is driven by the desire to understand and harness the effects of steric hindrance. A bulky group can shield the reaction center from attack, thereby influencing the regioselectivity and stereoselectivity of a reaction. For instance, the synthesis of sterically hindered diaryl ethers often requires specialized catalytic systems to overcome the steric repulsion between the coupling partners. nih.gov Furthermore, bulky substituents can alter the conformational preferences of a molecule and affect its packing in the solid state, influencing properties like solubility and melting point. The tert-butyl group, in particular, is known to be an ortho,para-director in electrophilic aromatic substitution, although its steric bulk can disfavor substitution at the ortho position. cdnsciencepub.com

Scope and Objectives of Research on 4-tert-Butylphenyl(methoxymethyl) ether

Specific research focusing solely on this compound is not extensively documented in publicly available literature. However, the compound serves as an important model for understanding the interplay of steric and electronic effects in aryl methoxymethyl ethers. The primary objectives of investigating this compound would be to:

Elucidate the influence of the p-tert-butyl group on the stability and reactivity of the MOM ether functionality.

Investigate the impact of the methoxymethyl group on the reactivity of the tert-butylated aromatic ring.

Explore its potential applications in organic synthesis, for example, as a sterically hindered building block or as a substrate in studies of reaction mechanisms.

Characterize its physicochemical and spectroscopic properties to provide a basis for comparison with other aryl ethers.

Historical Development of Methoxymethyl (MOM) Ethers and Related Aryl Ethers

The use of the methoxymethyl group as a protecting group for alcohols was popularized in the mid-20th century as the field of complex natural product synthesis grew. The need for protecting groups that were stable to a variety of reagents but could be removed under specific, mild conditions led to the development of a range of protecting strategies, with MOM ethers becoming a staple in the synthetic chemist's toolbox. The development of methods for the selective protection and deprotection of phenols as their MOM ethers further expanded their utility. organic-chemistry.org The synthesis of aryl ethers, in general, has a long history, with classic methods like the Williamson ether synthesis being developed in the 19th century. More contemporary methods, often involving transition-metal catalysis, have been developed to address the challenges of forming ether linkages with sterically hindered or electronically deactivated substrates. nih.gov

Distinctions of this compound within its Functional Class

This compound is distinguished from other aryl methoxymethyl ethers primarily by the presence of the bulky tert-butyl group in the para position of the phenyl ring. This structural feature is expected to confer several unique characteristics:

Steric Shielding: The tert-butyl group can sterically hinder reactions at the ether oxygen and the aromatic ring, potentially altering the compound's reactivity compared to less substituted analogues.

Electronic Effects: The tert-butyl group is an electron-donating group through induction, which can influence the electron density of the aromatic ring and the ether oxygen.

Solubility: The lipophilic nature of the tert-butyl group is likely to increase the compound's solubility in nonpolar organic solvents.

These distinctions make this compound a valuable substrate for studying the fundamental principles of steric and electronic effects in organic chemistry.

Research Findings

While specific, in-depth research articles dedicated to this compound are scarce, its synthesis and reactivity can be inferred from general knowledge of MOM ether formation and the behavior of sterically hindered aromatic compounds.

A plausible synthetic route to this compound involves the reaction of 4-tert-butylphenol (B1678320) with chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The reactivity of the compound will be governed by the two main functional groups. The MOM ether is susceptible to cleavage under acidic conditions to yield 4-tert-butylphenol. The aromatic ring can undergo electrophilic substitution, with the methoxymethyl and tert-butyl groups both directing incoming electrophiles to the ortho and para positions. However, the steric bulk of the tert-butyl group would likely favor substitution at the positions ortho to the methoxymethyl group.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide comparative data for related compounds to illustrate the expected properties.

Table 1: Physicochemical Properties of Related Aryl Ethers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Anisole (B1667542) | C₇H₈O | 108.14 | 154 | 0.995 |

| 4-tert-Butylanisole (B1294814) | C₁₁H₁₆O | 164.24 | 211 | 0.938 |

| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 236-238 | 0.908 wikipedia.org |

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| tert-Butyl (9H) | ~1.3 | Singlet |

| Methylene (B1212753) (-O-CH₂-O-) (2H) | ~5.1 | Singlet |

| Methyl (-O-CH₃) (3H) | ~3.5 | Singlet |

| Aromatic (4H) | 6.9 - 7.3 | Multiplet (two doublets) |

These are estimated values based on analogous structures. Actual experimental data may vary.

Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-tert-butyl-4-(methoxymethoxy)benzene |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)10-5-7-11(8-6-10)14-9-13-4/h5-8H,9H2,1-4H3 |

InChI Key |

KOUFOLRRYLERAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCOC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Tert Butylphenyl Methoxymethyl Ether

Classical Approaches to Aryl Ether Synthesis Applied to 4-tert-Butylphenyl(methoxymethyl) ether

Traditional methods for aryl ether synthesis have been widely adapted for the preparation of this compound. These approaches, while often robust and well-understood, may require specific conditions to ensure high efficacy and yield.

Williamson Ether Synthesis: Adaptations and Efficacy

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. rsc.orggoogle.com In the context of this compound synthesis, this involves the deprotonation of 4-tert-butylphenol (B1678320) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a methoxymethylating agent, typically methoxymethyl chloride (MOM-Cl).

The efficacy of this SN2 reaction is highly dependent on the choice of base, solvent, and reaction conditions. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation of the phenol (B47542). rsc.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to avoid solvation of the nucleophilic phenoxide.

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-tert-Butylphenol | Methoxymethyl chloride | NaH | THF | 0 to rt | >90 (typical) |

| 4-tert-Butylphenol | Methoxymethyl chloride | K₂CO₃ | Acetone | Reflux | Moderate to High |

| 4-tert-Butylphenol | Methoxymethyl chloride | DIPEA | CH₂Cl₂ | 0 to rt | High |

Note: Yields are typical for this type of transformation but can vary based on specific reaction conditions and scale.

A common procedure involves the slow addition of a methoxymethylating agent to a solution of the pre-formed sodium 4-tert-butylphenoxide in a suitable aprotic solvent. The use of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base in dichloromethane (B109758) is also a prevalent method for the protection of alcohols as MOM ethers. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, offering an alternative to the classical Williamson ether synthesis. These methods typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the general principles of Buchwald-Hartwig amination have been successfully extended to etherification.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by the base to form the alkoxide, and subsequent reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

For the synthesis of this compound, this would conceptually involve the coupling of a 4-tert-butylphenyl halide (e.g., 4-tert-butylphenyl bromide) with a source of the methoxymethyl group, such as methoxymethanol (B1221974), in the presence of a palladium catalyst system. However, the direct use of methoxymethanol in such couplings is not a commonly reported procedure.

Acid-Catalyzed Reactions with Dimethoxymethane (B151124)

An alternative and efficient method for the preparation of methoxymethyl ethers is the acid-catalyzed reaction of the parent alcohol with dimethoxymethane (formalin dimethyl acetal). wikipedia.org This method is particularly attractive due to the low cost and relative safety of dimethoxymethane compared to methoxymethyl chloride.

The reaction proceeds via the protonation of one of the methoxy (B1213986) groups of dimethoxymethane by an acid catalyst, followed by the elimination of methanol (B129727) to form a resonance-stabilized methoxymethyl cation. This cation is then trapped by the nucleophilic hydroxyl group of 4-tert-butylphenol to form the desired ether.

Commonly used acid catalysts include Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids such as phosphorus pentoxide (P₂O₅) or montmorillonite (B579905) clay. The reaction is typically carried out in an inert solvent like dichloromethane or in an excess of dimethoxymethane, which can also serve as the solvent. The removal of the methanol byproduct can drive the equilibrium towards the product. A study on the reaction of the structurally similar 4-methyl-2-tert-butylphenol with dimethoxymethane has shown the formation of the corresponding methoxymethyl ether, indicating the viability of this approach. oocities.org

Table 2: Typical Conditions for Acid-Catalyzed Methoxymethylation

| Substrate | Reagent | Catalyst | Solvent | Temperature |

| 4-tert-Butylphenol | Dimethoxymethane | p-Toluenesulfonic acid | Dichloromethane | Room Temperature |

| 4-tert-Butylphenol | Dimethoxymethane | Montmorillonite K10 | Toluene | Reflux |

| 4-tert-Butylphenol | Dimethoxymethane | Phosphorus pentoxide | Chloroform | Room Temperature |

Novel Synthetic Routes and Reagents for this compound

In addition to classical methods, ongoing research focuses on developing more efficient, selective, and environmentally benign synthetic routes for etherification.

Development of Alternative Etherification Protocols

Research into alternative etherification protocols aims to overcome some of the limitations of traditional methods, such as the use of hazardous reagents or harsh reaction conditions. For the synthesis of MOM ethers, this includes the development of new methoxymethylating agents. For instance, methoxymethyl acetate (B1210297) in the presence of a Lewis acid like zinc chloride has been reported for the protection of phenols. oocities.org

Application of Modern Catalytic Systems (e.g., Lewis Base Catalysis, Transition Metal Catalysis)

Modern catalytic systems offer promising alternatives for the synthesis of this compound.

Lewis Base Catalysis: While less common for etherification compared to other transformations, Lewis base catalysis can in principle be applied. A Lewis base could activate the methoxymethylating agent, making it more susceptible to nucleophilic attack by the phenol. However, specific applications of Lewis base catalysis for the direct synthesis of this compound are not well-documented.

Transition Metal Catalysis: Beyond palladium, other transition metals have been explored for C-O bond formation. Copper-catalyzed Ullmann-type reactions, for example, have a long history in aryl ether synthesis. Modern iterations of these reactions often employ ligands to facilitate the coupling at lower temperatures. A hypothetical application to the target molecule would involve the reaction of a 4-tert-butylphenyl halide with sodium methoxide (B1231860) in the presence of a copper catalyst. However, the direct formation of a methoxymethyl ether via this route is not a standard transformation. More relevant are transition metal-catalyzed reactions that activate C-H bonds for etherification, though these are generally more complex and less commonly used for simple protection schemes.

Green Chemistry Principles in the Synthesis of this compound

Traditional solvents like DMF and chlorinated hydrocarbons pose environmental and health risks. Green chemistry encourages their replacement with more benign alternatives.

Bio-derived Solvents : 2-Methyltetrahydrofuran (2-MeTHF) is a promising green solvent derived from renewable resources like corncobs. It is a viable alternative to tetrahydrofuran (THF).

Novel Ether Solvents : Cyclopentyl methyl ether (CPME) is another green alternative to solvents like THF and dichloromethane. It is more stable, has a lower tendency to form explosive peroxides, and is hydrophobic, which can simplify workup procedures.

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) has been used as a reaction medium for diaryl ether synthesis. rsc.org It is non-toxic, non-flammable, and can be easily removed and recycled by reducing the pressure, eliminating the need for solvent distillation.

Solvent-Free Conditions : Performing the reaction without a solvent is an ideal green approach. Solvent-free Williamson synthesis has been shown to be highly efficient for the etherification of phenols, proceeding rapidly at low temperatures with high purity and yield. researchgate.net

Table 4: Comparison of Traditional vs. Green Solvents for Ether Synthesis

| Solvent | Type | Source | Key Advantages/Disadvantages |

| DMF | Traditional | Petrochemical | Adv: High reactivity. Disadv: Toxic, high boiling point. |

| Dichloromethane | Traditional | Petrochemical | Adv: Good solvent. Disadv: Carcinogenic, environmental pollutant. |

| 2-MeTHF | Green | Renewable (biomass) | Adv: Renewable, lower toxicity than THF. |

| CPME | Green | Petrochemical | Adv: Resists peroxide formation, high boiling point, hydrophobic. |

| scCO₂ | Green | Recycled | Adv: Non-toxic, easy removal, tunable properties. rsc.org |

| None | Green | N/A | Adv: Eliminates solvent waste, simplifies purification. researchgate.net |

Reducing energy consumption is a core principle of green chemistry. Advanced synthesis technologies can significantly lower the energy footprint compared to conventional heating methods.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. labinsights.nl Instead of conventional conductive heating, microwaves use dielectric heating to directly and rapidly heat the reaction mixture. For Williamson ether synthesis, this technology can dramatically reduce reaction times from several hours to just a few minutes, often leading to higher yields and cleaner reactions. wikipedia.orgtsijournals.comrroij.com The rapid heating and short reaction times contribute to significant energy savings.

Table 5: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis

| Method | Typical Reaction Time | Energy Input | Typical Yield | Reference |

| Conventional Heating | 1 - 8 hours | High (prolonged heating) | 50 - 95% | byjus.com |

| Microwave Irradiation | 45 seconds - 10 minutes | Low (short, intense heating) | High to Excellent | tsijournals.comrroij.com |

Continuous Flow Synthesis : Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This technology offers superior control over reaction parameters like temperature and mixing, leading to enhanced safety, consistency, and yield. nih.gov The excellent heat transfer in flow reactors allows for rapid heating and cooling, minimizing energy waste. researchgate.net This methodology has been successfully applied to the synthesis of various aryl ethers and can be scaled up more efficiently and safely than traditional batch processes. rsc.orgacs.org

Atom Economy and Waste Minimization in Synthetic Pathways

The concept of atom economy, which measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the final product, is a central pillar of green chemistry. primescholars.com A high atom economy signifies minimal generation of byproducts, leading to reduced waste and a more sustainable process. scranton.edu

The primary method for synthesizing this compound is a variation of the Williamson ether synthesis . masterorganicchemistry.com This involves the reaction of the sodium or potassium salt of 4-tert-butylphenol (the phenoxide) with a methoxymethylating agent. The choice of this agent significantly impacts the atom economy and the nature of the waste produced.

Traditional Pathway using Chloromethyl Methyl Ether (MOM-Cl):

The most established method involves reacting 4-tert-butylphenoxide with chloromethyl methyl ether (MOM-Cl). google.com The reaction, typically conducted in the presence of a base like sodium hydride (NaH) or a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), proceeds via an SN2 mechanism. masterorganicchemistry.com

Reaction Scheme (using TEA): (CH₃)₃C-C₆H₄-OH + Cl-CH₂-OCH₃ + (C₂H₅)₃N → (CH₃)₃C-C₆H₄-O-CH₂-OCH₃ + (C₂H₅)₃N·HCl

While often effective in terms of chemical yield, this pathway suffers from poor atom economy. The formation of a stoichiometric amount of salt byproduct (e.g., sodium chloride or triethylammonium (B8662869) hydrochloride) significantly lowers the atom economy percentage. For every mole of the desired ether produced, one mole of salt is generated as waste.

Calculation of Atom Economy for the MOM-Cl Pathway:

Molecular Weight of Desired Product (C₁₂H₁₈O₂): 194.27 g/mol

Molecular Weight of Reactants (C₁₀H₁₄O + C₂H₅ClO + C₆H₁₅N): 150.22 + 80.51 + 101.19 = 331.92 g/mol

Percent Atom Economy: (194.27 / 331.92) * 100% ≈ 58.5%

This calculation demonstrates that over 40% of the reactant mass is converted into waste. Furthermore, the primary reagent, MOM-Cl, is a known human carcinogen, posing significant handling risks and creating hazardous waste streams that require special disposal, further detracting from the green credentials of this method. google.com

Greener Pathway using Dimethoxymethane (DMM):

An alternative, more environmentally benign approach utilizes dimethoxymethane (CH₂(OCH₃)₂) as the methoxymethylating agent. This reaction is typically performed under acidic conditions using a catalyst such as a strong protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. google.com

Reaction Scheme (acid-catalyzed): (CH₃)₃C-C₆H₄-OH + CH₂(OCH₃)₂ --(H⁺)--> (CH₃)₃C-C₆H₄-O-CH₂-OCH₃ + CH₃OH

This pathway offers a significant improvement in atom economy and waste minimization. The only byproduct is methanol, which is far less hazardous than salt byproducts and can potentially be recovered and reused. The reaction can be driven to completion by removing the methanol as it forms, for example, by using molecular sieves. google.com

Calculation of Atom Economy for the DMM Pathway:

Molecular Weight of Desired Product (C₁₂H₁₈O₂): 194.27 g/mol

Molecular Weight of Reactants (C₁₀H₁₄O + C₃H₈O₂): 150.22 + 76.09 = 226.31 g/mol

Percent Atom Economy: (194.27 / 226.31) * 100% ≈ 85.8%

The DMM route exhibits a much higher atom economy and aligns better with the principles of green chemistry by avoiding carcinogenic reagents and producing a recyclable, low-toxicity byproduct.

Development of Recyclable Catalytic Systems

The move towards sustainable synthesis necessitates the use of catalysts that can be easily separated from the reaction mixture and reused over multiple cycles. This not only reduces costs but also minimizes catalyst-containing waste streams.

Recyclable Catalysts for Williamson Ether Synthesis:

For the traditional Williamson synthesis pathway, Phase-Transfer Catalysis (PTC) is often employed to facilitate the reaction between the aqueous (or solid) phenoxide salt and the organic-soluble alkylating agent. phasetransfercatalysis.com This technique can improve reaction rates and allow for the use of milder bases like sodium hydroxide. gordon.edu Typical phase-transfer catalysts include quaternary ammonium (B1175870) salts. While effective, their separation from the product can be challenging.

To address this, research has focused on developing recyclable PTC systems:

Heterogenized PTCs: Quaternary ammonium or phosphonium (B103445) salts can be immobilized on solid supports like polymers or silica (B1680970) gel. These supported catalysts exist in a separate phase from the reaction mixture, allowing for simple recovery by filtration and subsequent reuse.

Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, have been investigated as recyclable catalysts and solvents for alkylation reactions. nih.govresearchgate.net Their negligible vapor pressure and tunable solubility properties allow for the product to be separated by extraction or distillation, and the IL phase containing the catalyst can be recovered and reused. researchgate.net While much of the research has focused on the C-alkylation of phenol to produce 4-tert-butylphenol, nih.govresearchgate.net the principles are applicable to subsequent O-alkylation reactions.

Recyclable Catalysts for the Dimethoxymethane (DMM) Pathway:

The acid-catalyzed reaction with DMM is particularly well-suited for the implementation of recyclable heterogeneous catalysts. The use of solid acid catalysts offers significant advantages over homogeneous acids like sulfuric or p-toluenesulfonic acid, which are corrosive and difficult to separate.

Recyclable solid acid catalysts include:

Zeolites: These microporous aluminosilicate (B74896) minerals possess strong Brønsted acid sites and shape-selective properties. Zeolites like H-Beta or H-MCM-22 have been studied for phenol alkylations and can be effectively used for the O-alkylation step. researchgate.net They are easily recovered by filtration and can be regenerated by calcination.

Acidic Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Amberlyst-15) are effective and commercially available catalysts for acid-catalyzed reactions. They operate under relatively mild conditions and are easily filtered from the reaction medium.

Silica-Supported Catalysts: Lewis acids such as boron trifluoride can be supported on silica (Si-BF₃), creating a solid catalyst that can be used for both C- and O-alkylation of phenols and subsequently recovered. york.ac.uk

The use of these solid acids simplifies product work-up, reduces corrosive waste, and allows for the catalyst to be efficiently recycled, making the DMM pathway an even more attractive green synthetic route.

Comparative Analysis of Synthetic Methodologies for this compound

The selection of a synthetic methodology for this compound depends on a balance of factors including yield, cost, safety, and environmental impact. A comparison of the primary routes highlights the significant advantages of modern, greener approaches over traditional methods.

| Feature | Method A: Williamson Synthesis (MOM-Cl) | Method B: Phase-Transfer Catalyzed Williamson Synthesis (MOM-Cl) | Method C: Green Methoxymethylation (DMM) |

| Reactants | 4-tert-butylphenol, MOM-Cl, Strong Base (e.g., NaH) or Organic Base (e.g., TEA) | 4-tert-butylphenol, MOM-Cl, Aqueous Base (e.g., NaOH) | 4-tert-butylphenol, Dimethoxymethane (DMM) |

| Catalyst | None (stoichiometric base) | Quaternary Ammonium Salt (e.g., TBAB) | Solid Acid Catalyst (e.g., Zeolite, Acidic Resin) |

| Byproducts | Stoichiometric Salt (e.g., NaCl, (C₂H₅)₃N·HCl) | Stoichiometric Salt (e.g., NaCl) | Methanol (CH₃OH) |

| Atom Economy | ~58.5% | ~66% (with NaOH) | ~85.8% |

| Catalyst Recyclability | Not Applicable | Possible with supported PTCs or Ionic Liquids | High (simple filtration and reuse) |

| Key Advantages | Well-established, often high-yielding reaction. | Milder reaction conditions, avoids anhydrous solvents and hazardous bases like NaH. utahtech.edu | Highest atom economy , avoids carcinogenic reagents, benign byproduct, simple work-up. google.com |

| Key Disadvantages | Poor atom economy , use of a highly carcinogenic reagent (MOM-Cl), stoichiometric salt waste. google.com | Poor atom economy, use of carcinogenic MOM-Cl, catalyst may be difficult to separate. | May require higher temperatures or longer reaction times, removal of methanol byproduct needed to drive equilibrium. |

Analysis:

Method A , the traditional Williamson synthesis using chloromethyl methyl ether (MOM-Cl) and a stoichiometric amount of a strong or organic base, is the least favorable from a green chemistry perspective. Its low atom economy is a direct result of the formation of a salt byproduct that has no value and must be treated as waste. The most significant drawback, however, is its reliance on MOM-Cl, a potent carcinogen, which presents severe safety and environmental hazards. google.com

Method B offers a procedural improvement by incorporating a phase-transfer catalyst. This allows the reaction to proceed under milder, biphasic conditions using less hazardous and cheaper inorganic bases like sodium hydroxide. utahtech.edu While this improves the operational safety compared to using reagents like sodium hydride, it still suffers from the two main flaws of the parent method: poor atom economy due to salt formation and the use of carcinogenic MOM-Cl. The development of recyclable PTCs can mitigate some waste, but does not solve the core issues of the underlying chemistry.

Method C , which employs dimethoxymethane (DMM) with a recyclable solid acid catalyst, represents the most sustainable and modern approach. It boasts a significantly higher atom economy (~85.8%) because the only byproduct is methanol, a low-toxicity and easily recyclable chemical. google.com This route completely avoids the use of the hazardous MOM-Cl and eliminates the production of salt waste. The use of heterogeneous catalysts like zeolites or acidic resins simplifies product purification and allows for the catalyst to be easily recovered and reused, further enhancing the economic and environmental viability of the process. While this method may require optimization to drive the reaction equilibrium towards the product, its inherent safety and efficiency make it the superior choice for the synthesis of this compound.

Mechanistic Investigations of Reactions Involving 4 Tert Butylphenyl Methoxymethyl Ether

Elucidation of Ether Formation Mechanisms

The synthesis of 4-tert-Butylphenyl(methoxymethyl) ether can be approached through several mechanistic pathways. The choice of pathway often depends on the starting materials and desired reaction conditions.

Nucleophilic Substitution Pathways (S_N1 and S_N2)

The formation of the ether linkage in this compound is commonly achieved via a nucleophilic substitution reaction, closely related to the Williamson ether synthesis. In this approach, the nucleophile is the 4-tert-butylphenoxide ion, generated by treating 4-tert-butylphenol (B1678320) with a suitable base. This phenoxide then reacts with a methoxymethyl halide, such as chloromethyl methyl ether (MOM-Cl).

The reaction predominantly follows a bimolecular nucleophilic substitution (S_N2) mechanism. The phenoxide ion attacks the electrophilic carbon of the chloromethyl methyl ether, displacing the chloride ion in a single, concerted step.

Reaction: 4-tert-butylphenoxide + Chloromethyl methyl ether → this compound + Cl⁻

The S_N2 pathway is favored because the electrophilic carbon is primary and unhindered, allowing for effective backside attack by the nucleophile. An S_N1 mechanism, which would involve the formation of a methoxymethyl carbocation (CH₃OCH₂⁺), is generally less favorable under these conditions but can be a competing pathway, especially with reagents that can stabilize carbocations.

| Parameter | S_N2 Mechanism | S_N1 Mechanism |

| Nucleophile | 4-tert-butylphenoxide | 4-tert-butylphenoxide |

| Electrophile | Chloromethyl methyl ether | Chloromethyl methyl ether |

| Kinetics | Second-order | First-order |

| Stereochemistry | Inversion of configuration (not applicable here) | Racemization (not applicable here) |

| Intermediate | None (concerted transition state) | Methoxymethyl carbocation |

| Favored by | Strong nucleophile, primary substrate | Polar protic solvents, stable carbocation |

Electrophilic Aromatic Substitution on the Phenyl Ring

While nucleophilic substitution is the primary method for forming the ether bond, electrophilic aromatic substitution (EAS) is the key mechanism for introducing the tert-butyl group onto the aromatic ring. This reaction, a classic Friedel-Crafts alkylation, can be performed on phenyl(methoxymethyl) ether to yield the target compound. miracosta.educerritos.edu

In this mechanism, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a tert-butyl carbocation from an alkylating agent like tert-butyl chloride. cerritos.edu This highly electrophilic carbocation is then attacked by the electron-rich phenyl ring of the phenyl(methoxymethyl) ether. The methoxymethyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to the significant steric hindrance of the tert-butyl group, substitution occurs predominantly at the less hindered para position. miracosta.edu

Mechanism Steps:

Generation of Electrophile: (CH₃)₃CCl + AlCl₃ → (CH₃)₃C⁺ + AlCl₄⁻

Nucleophilic Attack: The π-system of the phenyl(methoxymethyl) ether attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). miracosta.edu

Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new tert-butyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Mechanistic Studies of Ether Cleavage Reactions

The cleavage of ethers, particularly aryl ethers, requires harsh conditions due to the stability of the C-O bond. masterorganicchemistry.commasterorganicchemistry.com The presence of the methoxymethyl group in this compound provides a more reactive site for cleavage compared to the aryl-oxygen bond.

Acid-Catalyzed Cleavage Mechanisms (S_N1 and S_N2 Pathways)

The cleavage of this compound is readily achieved with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The mechanism can proceed via either S_N1 or S_N2 pathways, depending on the reaction conditions and the structure of the ether. masterorganicchemistry.comopenstax.org

The first step in either mechanism is the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

Protonation Step: this compound + H⁺ ⇌ 4-tert-Butylphenyl(methoxymethyl)oxonium ion

Following protonation, the pathway diverges:

S_N2 Pathway: A nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether. In this molecule, the sp³-hybridized carbon of the methoxymethyl group is the site of attack, as the sp²-hybridized carbon of the phenyl ring is resistant to S_N2 reactions. masterorganicchemistry.comlibretexts.org This concerted attack displaces 4-tert-butylphenol as the leaving group.

S_N1 Pathway: If the structure allows for the formation of a stable carbocation, the protonated ether can dissociate to form an alcohol and a carbocation. wikipedia.orgopenstax.org The methoxymethyl group can form a resonance-stabilized carbocation (CH₃-O=CH₂⁺ ↔ CH₃-O⁺-CH₂). This carbocation is then captured by the nucleophile.

For this compound, cleavage will almost exclusively occur at the methoxymethyl-oxygen bond, leaving the bond between the phenyl ring and oxygen intact. This produces 4-tert-butylphenol and a methoxymethyl halide. libretexts.orglibretexts.org The reaction likely has significant S_N1 character due to the stability of the resulting oxocarbenium ion.

| Pathway | Description | Products |

| S_N2 | Nucleophilic attack (I⁻, Br⁻) on the methylene (B1212753) carbon of the protonated ether. | 4-tert-butylphenol + Methoxymethyl halide |

| S_N1 | Formation of 4-tert-butylphenol and a resonance-stabilized methoxymethyl cation, followed by nucleophilic capture. | 4-tert-butylphenol + Methoxymethyl halide |

Influence of Substituents on Cleavage Selectivity and Rate

Substituents on the aromatic ring can influence the rate of ether cleavage by altering the electronic properties of the molecule. The tert-butyl group at the para position is an electron-donating group (EDG) through induction and hyperconjugation.

This electron-donating nature increases the electron density on the ether oxygen, making it more basic and thus more readily protonated in the initial step of acid-catalyzed cleavage. However, since the cleavage does not break the aryl C-O bond, the primary electronic effect of the substituent is on the ease of protonation rather than on stabilizing a transition state involving the aromatic ring directly. Studies on related diaryl ethers have shown that electron-donating groups can influence C-O bond cleavage rates. researchgate.net While the mechanism is different here, the initial activation step is similarly affected.

Steric effects of the bulky tert-butyl group are minimal for the cleavage reaction, as the reaction center is the remote methoxymethyl group.

Cleavage by Strong Lewis Acids

Strong Lewis acids provide an alternative to protic acids for ether cleavage, often allowing for milder reaction conditions. masterorganicchemistry.com Reagents like boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), and aluminum-based Lewis acids can effectively cleave aryl ethers. researchgate.netnih.gov

The mechanism involves the coordination of the Lewis acid to the ether oxygen atom. This coordination makes the oxygen a much better leaving group, analogous to protonation in Brønsted acid catalysis. nih.gov For this compound, the Lewis acid will preferentially coordinate to the more Lewis basic oxygen of the methoxymethyl group. acs.org

A proposed mechanism for the cleavage of aromatic MOM ethers using a combination of a silyl (B83357) triflate (like TMSOTf) and a base like 2,2'-bipyridyl involves the formation of a complex that coordinates to the ether oxygen. acs.org This facilitates the transfer of the silyl group and subsequent hydrolysis to yield the phenol (B47542). Studies using nickel catalysts combined with Lewis acids like trimethylaluminum (B3029685) (AlMe₃) have shown dramatic rate enhancements for aryl ether cleavage, demonstrating the power of this synergistic approach. researchgate.netnih.gov These methods provide a mechanistic basis for designing milder catalysts for activating strong C-O bonds. researchgate.net

Reaction Pathway Analysis of Functional Group Interconversions Involving the Chemical Compound

The primary functional group interconversion involving this compound is the cleavage of the ether bond to deprotect the phenolic hydroxyl group. This transformation can proceed through different mechanistic pathways, largely dictated by the reaction conditions, particularly the nature of the acidic or catalytic environment. The ether oxygen in this compound can be protonated by a Brønsted acid or coordinate to a Lewis acid, which makes the methoxymethyl group a better leaving group.

Acid-Catalyzed Deprotection Pathways:

Under acidic conditions, the cleavage of the MOM ether can follow pathways analogous to either SN1 or SN2 mechanisms.

SN1-like Pathway: In the presence of a strong acid, the ether oxygen is protonated, forming an oxonium ion intermediate. Subsequent cleavage of the C-O bond can lead to the formation of a resonance-stabilized oxocarbenium ion (CH₂OCH₃)⁺ and 4-tert-butylphenol. This pathway is plausible due to the stability of the resulting phenoxide and the oxocarbenium ion. The oxocarbenium ion is then quenched by a nucleophile present in the reaction medium, such as water or a halide ion, to form formaldehyde (B43269) and methanol (B129727) or their derivatives.

SN2-like Pathway: Alternatively, a nucleophile can directly attack the methylene carbon of the protonated ether in a concerted fashion, displacing the 4-tert-butylphenol. This pathway is less likely for the cleavage of the aryl-O bond due to the high energy of displacing a phenoxide, but it is the operative mechanism on the methyl group of the methoxymethyl ether under certain conditions, though this leads to a different product. For the desired deprotection, the attack occurs at the methylene carbon.

A plausible mechanism for the acid-catalyzed hydrolysis is depicted below:

Protonation of the ether oxygen by an acid (H-A).

Cleavage of the O-CH₂ bond to form 4-tert-butylphenol and a methoxymethyl cation.

Reaction of the methoxymethyl cation with water.

Loss of a proton to yield formaldehyde and methanol.

Research on analogous aromatic methoxymethyl ethers has shown that the reaction can also proceed via the formation of an intermediate silyl ether when reagents like trimethylsilyl triflate (TMSOTf) are used in conjunction with a base like 2,2'-bipyridyl. nih.gov In this pathway, the TMS group first coordinates to the phenolic oxygen, facilitating the departure of the methoxymethyl group. Subsequent hydrolysis cleaves the silyl ether to yield the final phenol. nih.gov

Conversion to Other Functional Groups:

The methoxymethyl ether can also be converted directly to other functionalities. For instance, treatment with certain reagents can lead to the formation of an alkyl iodide from a methoxymethyl ether, representing a direct functional group interconversion without isolating the intermediate alcohol. organic-chemistry.org

Role of Catalysts in Mediating Transformations of this compound

Catalysts are instrumental in controlling the efficiency, selectivity, and rate of the transformations of this compound. Both Lewis and Brønsted acids are commonly employed, and heterogeneous catalysts offer advantages in terms of recovery and reuse.

Lewis Acid Catalysis:

Lewis acids are highly effective in promoting the cleavage of MOM ethers. They function by coordinating to the ether oxygen, which increases the electrophilicity of the methoxymethyl group and facilitates nucleophilic attack.

A variety of Lewis acids can be employed for this purpose. For example, zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol (n-PrSH) has been shown to be a rapid and efficient system for the deprotection of MOM ethers, often achieving high yields in minutes. researchgate.net The proposed role of the thiol is to act as a nucleophile that traps the electrophilic methoxymethyl cation, driving the reaction to completion.

Other Lewis acids, such as those based on iron, hafnium, or erbium, have also been utilized for ether cleavage and formation, highlighting the broad applicability of this class of catalysts. thieme-connect.de

Brønsted Acid Catalysis:

Both strong mineral acids (e.g., HCl, H₂SO₄) and solid acids are effective catalysts. Solid acid catalysts are particularly attractive from an environmental and process standpoint.

Heteropolyacids: Wells-Dawson heteropolyacids (H₆P₂W₁₈O₆₂) have been demonstrated to be highly efficient catalysts for the deprotection of phenolic methoxymethyl ethers. researchgate.net These catalysts can be used in bulk or supported on silica (B1680970), providing high yields and easy recovery and reusability. researchgate.net Their strong Brønsted acidity allows for the efficient protonation of the ether oxygen, initiating the cleavage process. researchgate.net

Silica-Supported Catalysts: Silica-supported sodium hydrogen sulfate (B86663) has been used for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org Similarly, triflic acid supported on silica gel is an efficient and recyclable catalyst for the cleavage of related silyl ethers, suggesting its potential applicability for MOM ether cleavage as well.

The table below summarizes various catalytic systems used for the transformation of aromatic methoxymethyl ethers, which are analogous to this compound.

| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | Deprotection (Cleavage) | Formation of an intermediate silyl ether followed by hydrolysis. | nih.gov |

| Wells-Dawson Heteropolyacid (H₆P₂W₁₈O₆₂) | Deprotection (Cleavage) | Strong Brønsted acidity leads to efficient protonation of the ether oxygen. | researchgate.net |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Deprotection (Cleavage) | Lewis acid activation of the ether, with the thiol acting as a scavenger for the methoxymethyl cation. | researchgate.net |

| Silica-Supported Sodium Hydrogen Sulfate | Deprotection (Cleavage) | Heterogeneous Brønsted acid catalysis allowing for easy workup. | organic-chemistry.org |

The choice of catalyst can also impart selectivity. For instance, in a molecule with multiple protecting groups, a carefully selected catalytic system can selectively cleave the MOM ether while leaving other groups intact. The general stability of ethers means that catalytic activation is almost always a prerequisite for their transformation under mild conditions. thieme-connect.de

Reactivity Profiles and Transformational Pathways of 4 Tert Butylphenyl Methoxymethyl Ether

Behavior as a Protecting Group for Phenolic Hydroxyls

The primary chemical utility of 4-tert-butylphenyl(methoxymethyl) ether lies in its function as a stable derivative of 4-tert-butylphenol (B1678320), allowing for chemical transformations on other parts of a molecule without interference from the acidic phenolic proton. The MOM group is classified as an acetal (B89532), which dictates its stability and reactivity profile. total-synthesis.com It is generally stable in neutral to basic media (pH 4 to 12) and is inert towards many oxidizing and reducing agents, as well as various nucleophiles and electrophiles. adichemistry.com

Conditions for MOM Ether Installation

The synthesis of this compound from 4-tert-butylphenol can be accomplished through several established methods for MOM protection of phenols. These methods typically involve the reaction of the phenoxide with a methoxymethylating agent.

Common conditions for the installation of the MOM group include:

Reaction with Chloromethyl Methyl Ether (MOM-Cl): This is a classic and widely used method. The phenol (B47542) is typically deprotonated with a base to form the more nucleophilic phenoxide, which then displaces the chloride from MOM-Cl. A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often used in a solvent like dichloromethane (B109758). adichemistry.comwikipedia.orgthieme-connect.de Alternatively, a strong base like sodium hydride (NaH) can be used to generate the alkoxide first, followed by the addition of MOM-Cl. adichemistry.comtotal-synthesis.com

Reaction with Dimethoxymethane (B151124) (Methylal): An alternative, less hazardous approach involves an acetal exchange reaction with dimethoxymethane, CH₂(OMe)₂. This reaction requires an acid catalyst, such as phosphorus pentoxide (P₂O₅) or a strong protic acid like trifluoromethanesulfonic acid (TfOH). adichemistry.comtotal-synthesis.com

Reaction with Methoxymethyl Acetate (B1210297): In the presence of a Lewis acid catalyst like zinc chloride, methoxymethyl acetate can serve as a protecting reagent for phenols at room temperature. oocities.org

| Reagent(s) | Base/Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Room Temperature | adichemistry.comwikipedia.org |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | adichemistry.com |

| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P₂O₅) | Chloroform (CHCl₃), 25 °C | adichemistry.com |

| Methoxymethyl Acetate | Zinc Chloride (ZnCl₂) | Dichloromethane (DCM), Room Temperature | oocities.org |

Deprotection Strategies and Reagents

The removal of the MOM group from this compound is most commonly achieved under acidic conditions, which hydrolyze the acetal linkage. adichemistry.comtotal-synthesis.com A variety of reagents and conditions can be employed, allowing for tuning of the reaction's mildness to suit the substrate's sensitivity.

Key deprotection strategies include:

Acid Hydrolysis: Treatment with dilute mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like methanol (B129727) or aqueous THF is a standard method. adichemistry.commasterorganicchemistry.com

Lewis Acids: Various Lewis acids can catalyze the cleavage of MOM ethers. Reagents like trimethylsilyl (B98337) bromide (TMSBr), zinc bromide (ZnBr₂) with a thiol co-reagent, and others have been shown to be effective, often under milder conditions than strong protic acids. researchgate.netthieme-connect.de

Solid Acid Catalysts: To simplify workup and minimize acidic waste, heterogeneous catalysts such as silica-supported sodium hydrogen sulfate (B86663) or montmorillonite (B579905) K10 clay can be used for the deprotection of phenolic MOM ethers. organic-chemistry.orgresearchgate.net

Specialized Reagents: A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl provides a mild, non-acidic method for the chemoselective deprotection of aromatic MOM ethers. acs.org

| Reagent/System | Type | Typical Conditions | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Brønsted Acid | Methanol, Reflux | adichemistry.com |

| Trimethylsilyl Bromide (TMSBr) | Lewis Acid | DCM, 0 °C | thieme-connect.de |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Lewis Acid/Thiol | Rapid, high selectivity | researchgate.net |

| Silica-supported NaHSO₄ | Solid Acid | Room Temperature | organic-chemistry.org |

| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | Lewis Acid/Ligand | CH₃CN, 0 °C to Room Temperature | acs.org |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Specialized | Aprotic solvent, thermal | researchgate.net |

Reactions Involving the Ether Linkage

The reactivity of the ether linkage in this compound is central to its function as a protecting group. The two oxygen atoms and the intervening methylene (B1212753) carbon are the key sites of reactivity.

Nucleophilic Attack at the Methylene Carbon

Direct nucleophilic attack (Sɴ2) on the central methylene carbon of an unactivated MOM ether is generally unfavorable. adichemistry.com The linkage is stable to a wide variety of common nucleophiles, including organometallics, amines, and enolates. organic-chemistry.org

However, the methylene carbon can become highly electrophilic and susceptible to nucleophilic attack following activation of one of the ether oxygens. This is the operative mechanism in acid-catalyzed deprotection. thieme-connect.dewikipedia.org The reaction proceeds via an Sɴ1-like mechanism where the departure of the leaving group (methanol or the phenol) is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion intermediate (CH₃O=CH₂⁺). thieme-connect.de This cation is then rapidly trapped by a nucleophile, such as water, leading to a hemiacetal that decomposes to the deprotected phenol and formaldehyde (B43269). acs.org

In some specific deprotection protocols, other nucleophiles can intercept this intermediate. For instance, in cleavage reactions using TMSOTf/2,2'-bipyridyl, water is the nucleophile that ultimately leads to the deprotected product. acs.org Similarly, cleavage with strong acids in the presence of halide ions (e.g., HBr, HI) can lead to the formation of an alcohol and a methyl halide, where the halide ion acts as the nucleophile. masterorganicchemistry.comyoutube.com

Electrophilic Attack at the Ether Oxygen

The ether oxygens in this compound, with their available lone pairs of electrons, are the primary sites for electrophilic attack. This interaction is the key initial step in all acid-catalyzed cleavage reactions. wikipedia.org

A Brønsted or Lewis acid coordinates to one of the ether oxygens, converting it into a better leaving group. wikipedia.orgmasterorganicchemistry.comwikipedia.org This protonation or coordination activates the C-O bond for cleavage. For aromatic MOM ethers, it has been proposed that coordination of a Lewis acid complex may preferentially occur at the more Lewis basic oxygen on the methyl side of the acetal. acs.org Following this activation step, the C-O bond cleaves, either unimolecularly (Sɴ1) to form an oxonium ion or bimolecularly (Sɴ2) where a nucleophile attacks the adjacent carbon. wikipedia.org This electrophilic activation is fundamental to the utility of the MOM group, as it provides a reliable pathway for its removal under specific, controlled conditions.

Reactivity of the 4-tert-Butylphenyl Moiety

The 4-tert-butylphenyl moiety is the primary site for several important chemical reactions, including substitutions on the aromatic ring and transformations involving the tert-butyl group itself.

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is directed by the two existing substituents. Both the methoxymethyl ether (-OCH₂OCH₃) group and the tert-butyl group are classified as activating, ortho-, para-directing groups. However, the ether group is a significantly stronger activator than the alkyl (tert-butyl) group due to the ability of its oxygen atom to donate a lone pair of electrons to the aromatic π-system, thereby stabilizing the cationic intermediate (arenium ion).

Given that the para-position relative to the ether is occupied by the tert-butyl group, electrophilic attack is strongly directed to the ortho-positions. The tert-butyl group, while also an ortho-, para-director, exerts a weaker electronic influence. Its primary role in this context is steric; its significant bulk hinders electrophilic attack at the adjacent ortho-position. Consequently, the predominant site of electrophilic substitution is the carbon atom ortho to the methoxymethyl ether group and meta to the tert-butyl group.

Halogenation: The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), is expected to yield predominantly the 2-halo-4-tert-butylphenyl(methoxymethyl) ether. The strong activation by the ether group facilitates this reaction under relatively mild conditions.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would similarly be expected to favor substitution at the ortho-position to the ether. This would result in the formation of 2-nitro-4-tert-butylphenyl(methoxymethyl) ether. The reaction conditions must be carefully controlled, as the activating nature of the substrate makes it susceptible to over-reaction or side reactions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-tert-butylphenyl(methoxymethyl) ether |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-tert-butylphenyl(methoxymethyl) ether |

The tert-butyl group is generally resistant to many chemical transformations due to the absence of hydrogen atoms on the quaternary carbon and the strength of its C-C and C-H bonds. However, under specific conditions, it can undergo oxidation or cleavage (dealkylation).

Oxidation: While the tert-butyl group is resistant to common oxidizing agents like potassium permanganate, it has been shown that tert-butyl groups attached to an aromatic ring can be oxidized to the corresponding carboxylic acid. google.com This transformation can be achieved using nitrogen dioxide (NO₂) gas at elevated temperatures (in excess of 160°C) in an inert solvent. google.com Applying these conditions to this compound would be predicted to yield 4-(methoxymethoxy)benzoic acid.

Functionalization (Dealkylation): The most common reaction of the tert-butyl group on an aromatic ring is its removal, a process known as dealkylation or de-tert-butylation. This is typically an acid-catalyzed process that can be considered a reversal of the Friedel-Crafts alkylation reaction. organic-chemistry.orgnih.gov Treatment with strong Brønsted or Lewis acids can cleave the tert-butyl group to form isobutylene (B52900) gas and the de-alkylated product, 4-(methoxymethoxy)phenol. It is crucial to note that the methoxymethyl (MOM) ether is also sensitive to acid and can be cleaved under these conditions. adichemistry.comwikipedia.org Therefore, achieving selective de-tert-butylation without removing the MOM protecting group would present a significant synthetic challenge.

Investigation of Rearrangement Reactions

Aryl ethers and alkylated phenols can undergo various rearrangement reactions under thermal or photochemical conditions. For this compound, a potential pathway for rearrangement could be a photo-Fries type reaction.

The photolysis of substituted aryl tert-butyl ethers in a solvent like methanol is known to proceed from the excited singlet state. acs.org This process can induce homolytic cleavage of the bond between the aromatic ring and the tert-butyl group. The resulting radical pair can then recombine in several ways. acs.org

If this mechanism were applied to this compound, UV irradiation could lead to the formation of a 4-(methoxymethoxy)phenoxy radical and a tert-butyl radical within a solvent cage. Recombination of these radicals could lead to the migration of the tert-butyl group to the ortho position, yielding 2-tert-butyl-4-(methoxymethoxy)phenol. A competing and often major pathway is the cleavage of the ether, where the radicals diffuse apart, leading to the formation of 4-(methoxymethoxy)phenol. acs.org

Table 3: Potential Products from Photochemical Rearrangement

| Reaction Pathway | Intermediate Species | Potential Product(s) |

| Photo-Fries Rearrangement | 4-(methoxymethoxy)phenoxy radical + tert-butyl radical | 2-tert-butyl-4-(methoxymethoxy)phenol |

| Photochemical Cleavage | 4-(methoxymethoxy)phenoxy radical + tert-butyl radical | 4-(methoxymethoxy)phenol |

These potential rearrangement and cleavage pathways highlight an area for further investigation into the photochemical reactivity of this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Tert Butylphenyl Methoxymethyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Chemical Shift Analysis for Probing Local Environments

The chemical shift (δ) in NMR indicates the electronic environment of a nucleus. For 4-tert-Butylphenyl(methoxymethyl) ether, ¹H and ¹³C NMR spectra reveal distinct signals for each unique proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides a count of different proton types and information about their electronic environment. The expected and reported signals for this compound are consistent with its structure, comprising the tert-butyl group, the aromatic protons, and the methoxymethyl (MOM) ether group. A Japanese patent reports ¹H NMR (CDCl₃, 400 MHz) values of: δ 7.32 (d, 2H), 6.99 (d, 2H), 5.14 (s, 2H), 3.48 (s, 3H), 1.30 (s, 9H). The aromatic region shows a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ether group are shifted slightly downfield compared to those ortho to the tert-butyl group due to the electronic effects of the oxygen atom. The methoxymethyl group gives two characteristic singlets: one for the methylene (B1212753) (-OCH₂O-) protons and one for the methyl (-OCH₃) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of its precursor, 4-tert-butylphenol (B1678320), and known values for the methoxymethyl ether group. chemicalbook.com The introduction of the methoxymethyl group primarily affects the chemical shift of the ipso-carbon (C1) of the aromatic ring. The signals for the methoxymethyl group itself are highly characteristic. thieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~1.31 | ~31.5 |

| C (CH₃)₃ | - | ~34.1 |

| -OCH₃ | ~3.49 | ~56.0 |

| -OCH₂O- | ~5.15 | ~94.5 |

| Ar-H (ortho to t-Bu) | ~7.34 | ~126.3 |

| Ar-H (ortho to OMOM) | ~7.01 | ~116.5 |

| Ar-C (ipso, C-OMOM) | - | ~155.8 |

| Ar-C (ipso, C-t-Bu) | - | ~146.5 |

Note: Predicted values are based on spectral data for 4-tert-butylphenol and standard substituent effects for methoxymethyl ethers. chemicalbook.comthieme-connect.dechemicalbook.com

Coupling Constant Analysis for Dihedral Angle Determination

Spin-spin coupling, observed as the splitting of NMR signals, arises from the interaction of neighboring non-equivalent nuclei. The magnitude of this interaction, the coupling constant (J), is crucial for establishing connectivity. In the ¹H NMR spectrum of this compound, the most significant coupling is the ortho-coupling between the adjacent aromatic protons (H2/H6 and H3/H5). This typically manifests as a doublet of doublets or a complex multiplet resembling two doublets, with a coupling constant (³JHH) in the range of 8-9 Hz, characteristic of ortho-protons on a benzene ring. The flexible nature of the ether side chain and the free rotation of the methyl and tert-butyl groups preclude the use of coupling constants for detailed dihedral angle determination in these parts of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and confirming the molecular structure by mapping correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the ortho-aromatic protons (~7.34 ppm) with the meta-aromatic protons (~7.01 ppm), confirming their adjacent positions on the benzene ring. No other correlations would be expected due to the lack of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It is invaluable for assigning carbon signals.

Table 2: Expected HSQC Correlations for this compound

| Proton Signal (¹H, ppm) | Correlated Carbon Signal (¹³C, ppm) | Assignment |

| ~1.31 | ~31.5 | -C(CH ₃)₃ |

| ~3.49 | ~56.0 | -OCH ₃ |

| ~5.15 | ~94.5 | -OCH ₂O- |

| ~7.01 | ~116.5 | Ar-H (ortho to OMOM) |

| ~7.34 | ~126.3 | Ar-H (ortho to t-Bu) |

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is critical for connecting different fragments of the molecule. Key correlations would confirm the connectivity between the methoxymethyl group and the phenyl ring, and the position of the tert-butyl group.

Table 3: Expected Key HMBC Correlations for this compound

| Proton Signal (¹H, ppm) | Correlated Carbon Signals (¹³C, ppm) | Significance of Correlation |

| ~1.31 (-C(CH ₃)₃) | ~34.1 (C (CH₃)₃), ~146.5 (Ar-C 4) | Confirms attachment of t-Bu group to the ring. |

| ~3.49 (-OCH ₃) | ~94.5 (-OC H₂O-) | Confirms the methoxy (B1213986) part of the MOM group. |

| ~5.15 (-OCH ₂O-) | ~56.0 (-OC H₃), ~155.8 (Ar-C 1) | Unambiguously links the MOM group to the phenyl ring. |

| ~7.01 (Ar-H 3/5) | ~155.8 (Ar-C 1), ~146.5 (Ar-C 4), ~126.3 (Ar-C 2/6) | Confirms aromatic ring structure and substitution pattern. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands. Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances. libretexts.org The acetal (B89532) linkage of the MOM group also has distinct C-O stretching frequencies. researchgate.net

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (t-Bu, -CH₂-, -CH₃) |

| ~1610, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch (asymmetric) | Aryl-O |

| 1150-1050 | C-O-C stretch (acetal) | -O-CH₂-O- |

| ~1040 | C-O stretch (symmetric) | O-CH₃ |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

Note: Predicted values are based on typical frequencies for aromatic ethers, acetals, and substituted benzenes. libretexts.orgnist.govdocbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.

For this compound (C₁₂H₁₈O₂), the calculated molecular weight is 194.13 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at this m/z value. The fragmentation pattern upon electron ionization (EI) is predictable based on the stability of the resulting carbocations and radicals. libretexts.org A key fragmentation for compounds with a tert-butyl group is the loss of a methyl radical followed by the loss of propene, or more commonly, the loss of the entire tert-butyl cation. chemicalbook.comnist.gov Ethers typically fragment via cleavage alpha to the oxygen atom. libretexts.org

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 194 | [M]⁺ | [C₁₂H₁₈O₂]⁺ | Molecular Ion |

| 179 | [M - CH₃]⁺ | [C₁₁H₁₅O₂]⁺ | Loss of a methyl radical from the tert-butyl group |

| 137 | [M - C₄H₉]⁺ | [C₈H₉O₂]⁺ | Loss of the tert-butyl radical (likely a major peak) |

| 149 | [M - OCH₃]⁺ | [C₁₁H₁₅O]⁺ | Loss of a methoxy radical |

| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ | Cleavage of the ArO-CH₂ bond; characteristic for MOM ethers |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This technique requires a single, high-quality crystal. If this compound can be crystallized, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The dihedral angles, revealing the preferred spatial orientation of the flexible methoxymethyl group relative to the plane of the phenyl ring.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, identifying any significant non-covalent interactions like C-H···π or van der Waals forces that stabilize the solid-state structure.

Currently, a published crystal structure for this compound is not available in crystallographic databases. However, analysis of related structures, such as phenol (B47542) hemihydrate, shows that the packing in the solid state is often governed by a combination of hydrogen bonds (if available) and weaker C-H···π interactions between aromatic rings. nih.gov For an ether like this, which lacks strong hydrogen-bond donors, the crystal packing would be primarily dictated by weaker van der Waals forces.

Spectroscopic Methods for Purity Assessment

The purity of this compound is typically evaluated using a combination of chromatographic and spectroscopic methods. These techniques are adept at separating the main compound from its impurities and providing both qualitative and quantitative information. The choice of method often depends on the nature of the expected impurities, which commonly include unreacted starting materials, by-products, and residual solvents.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds. When coupled with an Ultraviolet (UV) detector, it becomes a powerful tool for quantifying compounds that possess a UV chromophore, such as the phenyl ring in this compound.

A reversed-phase HPLC method would typically be developed for this purpose. The separation would be achieved on a nonpolar stationary phase (like a C18 column) with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. The UV detector would be set to a wavelength where the aromatic ring of the compound and potential aromatic impurities exhibit strong absorbance.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For accurate quantification, the method must be validated for linearity, precision, accuracy, and specificity, often using certified reference standards.

Illustrative HPLC-UV Method Parameters for Purity Assay

| Parameter | Value |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 274 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is fragmented, and a unique mass spectrum is generated, acting as a molecular fingerprint.

For this compound, GC-MS can effectively detect residual starting materials like 4-tert-butylphenol and potential volatile by-products. By comparing the obtained mass spectra with spectral libraries (like NIST) or with the spectra of known standards, impurities can be unambiguously identified. The concentration of these impurities can be determined by creating a calibration curve with standards of known concentrations.

Potential Impurities Detectable by GC-MS in this compound Synthesis

| Compound Name | Potential Origin | Expected Retention Time | Key Mass Fragments (m/z) |

|---|---|---|---|

| Methanol | Solvent/By-product | Early | 31, 29 |

| 4-tert-Butylphenol | Starting Material | Intermediate | 150, 135, 107, 91 |

| This compound | Product | Late | 194, 179, 149, 45 |

| Bis(4-tert-butylphenoxy)methane | By-product | Very Late | 312, 163, 149, 135 |

Note: Retention times and mass fragments are illustrative and depend on specific instrument conditions.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated signal area of a nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal.

To determine the purity of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity, stable internal standard. The internal standard must have a resonance signal that is well-resolved from any signals of the analyte or impurities. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision.

For an accurate qNMR experiment, several parameters must be carefully controlled, including ensuring full relaxation of all relevant nuclei between pulses by using a sufficient relaxation delay (d1).

Illustrative ¹H qNMR Purity Calculation Parameters

| Parameter | Analyte: this compound | Internal Standard: Maleic Anhydride (B1165640) |

|---|---|---|

| Structure | C₁₂H₁₈O₂ | C₄H₂O₃ |

| Molecular Weight ( g/mol ) | 194.27 | 98.06 |

| Signal for Integration | Singlet at ~1.3 ppm (tert-Butyl protons) | Singlet at ~7.1 ppm (Olefinic protons) |

| Number of Protons | 9 | 2 |

| Mass Weighed (mg) | m_analyte | m_std |

| Integral Value | I_analyte | I_std |

The purity (P) of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

This combination of powerful spectroscopic techniques provides a comprehensive framework for the robust purity assessment of this compound, ensuring its quality and suitability for its intended use.

Computational and Theoretical Chemistry of 4 Tert Butylphenyl Methoxymethyl Ether

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to study the electronic structure of molecules, which governs their chemical behavior. researchgate.net

Optimized Geometries and Conformational Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. For a flexible molecule like 4-tert-Butylphenyl(methoxymethyl) ether, which has rotatable bonds, this involves a conformational analysis to identify the various low-energy structures (conformers) it can adopt. eurjchem.com This process involves calculating the potential energy of the molecule as its bonds are rotated. The resulting lowest-energy conformer represents the most probable structure of the molecule in its ground state.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. wikipedia.org

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. These maps are valuable for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the oxygen atom of the ether group due to its lone pairs of electrons.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other methods are available to calculate molecular properties.

Ab Initio Methods: These "from the beginning" methods are based directly on the principles of quantum mechanics without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced correlated methods provide high accuracy but are computationally very expensive, limiting them to smaller molecules.

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics and incorporate parameters derived from experimental data to compensate for the approximations made. mpg.deresearchgate.net Methods like AM1, PM3, or PM7 are much faster than DFT or ab initio calculations, making them suitable for very large molecules or high-throughput screening, though they are generally less accurate. researchgate.netnih.govchemrxiv.org

Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanism of a chemical reaction. mdpi.com This involves identifying the lowest energy path a molecule takes as it transforms from a reactant to a product. A key point along this path is the transition state, which is the highest energy structure that exists between the reactant and product. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies could, for example, investigate the cleavage of the ether bond in this compound under specific conditions.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental results to confirm a molecule's structure. For instance, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. A calculated IR spectrum for this compound would show characteristic peaks corresponding to C-H stretching of the alkyl and aromatic groups, and the C-O-C stretching of the ether linkage.

Molecular Dynamics Simulations for Conformational Flexibility

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the Ar–O (aryl-oxygen) bond and the O–CH2 (oxygen-methoxymethyl) bond. The interplay of steric and electronic effects governs the potential energy surface associated with these rotations.